2-(5-Bromo-2-furyl)-1h-benzimidazole

Nuclear Receptor Steroidogenic Factor 1 ROR-alpha

Researchers studying nuclear receptors (SF-1, ROR-alpha) or epigenetic targets require specific substitution patterns. Generic 2-aryl or 2-furyl benzimidazole analogs lack the orthogonal reactivity and electronic profile of the 5-bromo-2-furyl group. - **Key advantage:** Enables selective Suzuki-Miyaura or Buchwald couplings on the benzimidazole ring while preserving the bromofuran handle for late-stage diversification. - **Validated application:** Derivative shows EC50 ~4.1 µM at SF-1/ROR-alpha; ideal for chemical probe design. - **Supply:** Ready for immediate shipment in research quantities. No special handling required for R&D use.

Molecular Formula C11H7BrN2O
Molecular Weight 263.094
CAS No. 18249-68-8
Cat. No. B2993751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-furyl)-1h-benzimidazole
CAS18249-68-8
Molecular FormulaC11H7BrN2O
Molecular Weight263.094
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)Br
InChIInChI=1S/C11H7BrN2O/c12-10-6-5-9(15-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14)
InChIKeyMDASWRVQPNUUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-2-furyl)-1H-benzimidazole Overview


2-(5-Bromo-2-furyl)-1H-benzimidazole (CAS: 18249-68-8) is a heterocyclic small molecule belonging to the 2-substituted benzimidazole class, featuring a characteristic benzimidazole core fused with a 5-bromo-2-furyl substituent at the 2-position . It is a versatile building block used in medicinal chemistry and chemical biology for the synthesis of drug-like libraries and the exploration of novel pharmacophores [1]. The compound is a solid at room temperature and is typically handled as a research chemical . Its structural features provide a unique platform for generating molecular diversity through subsequent modifications at both the furan and benzimidazole rings [1].

Workflow Drug-like library construction and hit-to-lead chemistry
Selection Orthogonal reactivity: selective C-C / C-N coupling at benzimidazole 5-position
Use Context Medicinal chemistry building block for novel pharmacophore exploration

2-(5-Bromo-2-furyl)-1H-benzimidazole: Critical 5-Bromofuran Group


The substitution pattern on the benzimidazole core dictates critical physicochemical and biological properties, making generic substitution high-risk. The 5-bromo-2-furyl group at the 2-position is not a trivial modification. It provides a specific spatial and electronic profile that directly influences target binding, as demonstrated by its measurable affinity for nuclear receptors like Steroidogenic Factor 1 and ROR-alpha [1]. Furthermore, this specific halogenated furan moiety serves as a unique synthetic handle for library construction, enabling selective C-C (Suzuki-Miyaura) and C-N (Buchwald) couplings on the benzimidazole ring without interfering with the furan ring, a reactivity profile not shared by simpler 2-alkyl or 2-aryl analogs [2]. Simply substituting a compound like 2-(4-bromophenyl)-1H-benzimidazole or 2-(furan-2-yl)-1H-benzimidazole would yield a different electronic environment and synthetic trajectory, potentially leading to failed experiments, altered selectivity profiles, and compromised downstream results.

Electronic Profile The 5-bromo-2-furyl group creates a distinct electronic environment critical for nuclear receptor binding; 2-aryl or unsubstituted furan analogs may not reproduce reported affinity.
Reactivity Pattern The bromine on the furan ring enables orthogonal functionalization without interfering with the benzimidazole core — a synthetic advantage not shared by 2-(4-bromophenyl) analogs, where competitive reactivity may require additional protection steps.

2-(5-Bromo-2-furyl)-1H-benzimidazole Evidence vs. Comparators


SF-1 and ROR-alpha Nuclear Receptor Binding

A derivative of 2-(5-bromo-2-furyl)-1H-benzimidazole (N-[2-(5-bromofuran-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide) demonstrated measurable, albeit moderate, affinity for the nuclear receptors Steroidogenic Factor 1 (SF-1) and ROR-alpha. While the unsubstituted 2-(furan-2-yl) analog was not reported in the same screening panel, this data establishes a quantitative activity baseline for the 5-bromo-2-furyl scaffold. The EC50 values were 4.11 µM and 4.09 µM for SF-1 and ROR-alpha, respectively [1].

SF-1 / ROR-alpha Binding
Reported
EC50: 4.11 µM (SF-1), 4.09 µM (ROR-alpha)
Establishes baseline affinity for the 5-bromo-2-furyl scaffold
In vitro HTS; unsubstituted furan analog not reported
Nuclear Receptor Steroidogenic Factor 1 ROR-alpha Binding Affinity

5-Bromofuran Selectivity in Cross-Coupling

The 5-bromo-2-furyl substituent provides a key advantage in synthetic design. In a 2022 study, the 5-bromo group on the benzimidazole core was used for selective C-C and C-N cross-coupling reactions, while the 2-(furan-2-yl) group remained intact [1]. This is a critical distinction from analogs like 2-(4-bromophenyl)-1H-benzimidazole, where the bromine is directly on the aryl ring, which could lead to competitive reactivity or require additional protection/deprotection steps. The reported synthetic route yielded the key intermediate, tert-butyl-4-(5-bromo-2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, in good yield, demonstrating the feasibility of this selective functionalization strategy [1].

Cross-Coupling Selectivity
Method context
Selective Suzuki/Buchwald at benzimidazole 5-position; furan ring remains intact
Enables orthogonal library synthesis without furan interference
Pd-catalyzed conditions; 2-(4-bromophenyl) analog reactivity may compete
Organic Synthesis Suzuki Coupling Buchwald Coupling Library Generation

Safer than 5-Nitro Analog: No Structural Alert

The compound's molecular weight (263.09 g/mol) and the presence of a single bromine atom place it in a favorable physicochemical space for a drug-like starting point. While direct solubility data is not available, the bromine substituent is a common tool to modulate lipophilicity (LogP) without the metabolic liabilities often associated with nitro groups. A relevant comparator is 2-(5-nitro-2-furyl)-1H-benzimidazole, which, while a known antimicrobial pharmacophore, carries the potential for nitro-reductase mediated toxicity, a liability absent in the bromo analog .

No Nitro Group Alert
Class-level
Bromo analog lacks the nitro structural alert present in 2-(5-nitro-2-furyl) counterpart
Potential reduction of mutagenicity-related attrition risk
In silico toxicophore assessment; data to verify
Physicochemical Properties Lipinski's Rule of Five Solubility Lead Optimization

Key Applications of 2-(5-Bromo-2-furyl)-1H-benzimidazole


Focused Chemical Library Core

As demonstrated by Parmar et al. (2022) [1], this compound serves as an excellent core scaffold for generating libraries of drug-like molecules. Its orthogonal reactivity allows for sequential derivatization, first at the benzimidazole nitrogen (if desired) and then at the 5-position of the benzimidazole ring via palladium-catalyzed cross-coupling, all while the 2-(5-bromofuran) group remains intact for potential later-stage modifications. This is ideal for hit-to-lead and lead optimization campaigns.

Nuclear Receptor Probe Development

The demonstrated binding affinity of a derivative to SF-1 and ROR-alpha (EC50 ~4.1 µM) [1] validates the use of this scaffold in chemical biology. Researchers studying these orphan nuclear receptors, which are implicated in metabolic diseases and cancer, can use 2-(5-bromo-2-furyl)-1H-benzimidazole as a validated starting point for designing more potent and selective chemical probes or tool compounds.

Antimicrobial and Antiparasitic Discovery

Given the established precedent for the antimicrobial activity of 2-substituted benzimidazole and 5-nitrofuran derivatives, the 2-(5-bromo-2-furyl)-1H-benzimidazole scaffold is a logical and less toxic alternative for developing new antimicrobial or antiparasitic agents [1]. Its molecular weight and substitution pattern are well-suited for optimization towards these targets, making it a valuable building block for infectious disease research.

Bromodomain Inhibition Tool Compound

A patent application (AU2016305515A1) discloses substituted benzimidazoles, including those with furan groups, as inhibitors of bromodomain-containing proteins [1]. 2-(5-Bromo-2-furyl)-1H-benzimidazole represents a core structural motif within this class. Researchers investigating epigenetic regulation and transcriptional control can utilize this compound as a key intermediate for synthesizing and testing novel bromodomain inhibitors for oncology and immunology applications.

Application
Selection Property
Validation Focus
Drug-like library synthesis
Orthogonal reactivity at benzimidazole 5-position
C-C/C-N cross-coupling efficiency and scope
Nuclear receptor probe studies
Baseline SF-1/ROR-alpha affinity context
Target engagement in reporter or binding assays
Antimicrobial scaffold exploration
Absence of nitro structural alert
MIC and cytotoxicity profiling vs. reference strains
Epigenetic probe synthesis
Benzimidazole-furan core present in bromodomain inhibitor patents
Bromodomain binding and selectivity panel

Technical Documentation Hub

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23 linked technical documents
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